2-Hydroxyacetamide
Overview
Description
2-Hydroxyacetamide, also known as this compound, is an organic compound with the chemical formula C₂H₅NO₂. It is a colorless crystalline solid that is soluble in water but insoluble in most organic solvents. This compound has a melting point of approximately 128-132°C and is widely used in various fields such as medicine, agriculture, and cosmetics .
Mechanism of Action
Target of Action
Glycolamide is a glycine isomer and also one of the simplest derivatives of acetamide
Mode of Action
The exact mode of action of glycolamide is not clearly defined in the current literature. As an isomer of glycine, it may share some similar biochemical properties. Glycine acts by binding to its receptor, which is a chloride channel and causes an influx of chloride ions into the neuron. This makes the neuron negatively charged and resistant to excitation .
Biochemical Pathways
Glycine is involved in several metabolic pathways, including the synthesis of proteins, purines, glutathione, and as a co-agonist of NMDA receptors .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
For instance, glycine has inhibitory effects on the central nervous system and plays a role in the regulation of many metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biochemical Analysis
Biochemical Properties
Glycolamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, glycolamide can be used in the preparation of phosphoglycolamide . It has been reported that glycolamide’s diffusion coefficient in water and its partial molal isothermal compressibility have been determined . Additionally, glycolamide’s osmotic and activity coefficients have been obtained . These interactions and properties make glycolamide a valuable compound in biochemical research.
Cellular Effects
Glycolamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, glycolamide has been shown to exhibit protective effects against the heat-inactivation of complement in the presence of certain carbohydrates . This indicates that glycolamide can modulate cellular responses to stress and enhance cell survival under adverse conditions.
Molecular Mechanism
At the molecular level, glycolamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The conformational analysis of glycolamide has been reported, providing insights into its molecular interactions . These interactions are crucial for understanding how glycolamide influences biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycolamide can change over time. Studies have shown that glycolamide is stable under certain conditions, but its stability and degradation can vary depending on the environment . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using glycolamide in research.
Dosage Effects in Animal Models
The effects of glycolamide vary with different dosages in animal models. Research has shown that glycolamide can have threshold effects, with low doses exhibiting beneficial effects and high doses potentially causing toxic or adverse effects . Understanding the dosage-dependent effects of glycolamide is essential for its safe and effective use in experimental studies.
Metabolic Pathways
Glycolamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, glycolamide can be hydrolyzed by certain enzyme systems, leading to the production of glycolic acid
Transport and Distribution
Within cells and tissues, glycolamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport and distribution of glycolamide is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
Glycolamide’s subcellular localization plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for glycolamide’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
2-Hydroxyacetamide can be synthesized through several methods:
Ammonolysis of Ethyl Glycolate: This method involves the reaction of ethyl glycolate with ammonia to produce glycolamide.
Amidation with Acetic Anhydride and Hydroxylamine: This common method uses acetic anhydride and hydroxylamine for amidation, typically carried out at room temperature with an acidic catalyst.
Chemical Reactions Analysis
2-Hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce glycolic acid.
Reduction: Reduction of glycolamide can yield ethylene glycol.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are glycolic acid and ethylene glycol .
Scientific Research Applications
2-Hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various compounds, including phosphoglycolamide.
Biology: this compound is studied for its role in biochemical pathways and its potential as a building block for more complex molecules.
Comparison with Similar Compounds
2-Hydroxyacetamide is structurally similar to other compounds such as glycine and acetamide. it is unique due to the presence of a hydroxyl group, which imparts different chemical properties and reactivity. Similar compounds include:
Glycine: An amino acid with the formula C₂H₅NO₂, similar to glycolamide but without the hydroxyl group.
Acetamide: A simple amide with the formula C₂H₅NO, differing from glycolamide by the absence of the hydroxyl group.
This compound’s unique structure allows it to participate in specific biochemical pathways and reactions that its analogs cannot, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-2(5)1-4/h4H,1H2,(H2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGPACAKMCUCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208531 | |
Record name | Glycolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-42-5 | |
Record name | 2-Hydroxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97323 | |
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Record name | Glycolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | GLYCOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EAK3UR7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: [] What is significant about the recent detection of glycolamide in the interstellar medium?
A1: The detection of syn-glycolamide (NH2C(O)CH2OH) in the G+0.693–0.027 molecular cloud marks the first time a glycine isomer has been found in interstellar space. This discovery suggests that complex organic molecules, including potential precursors to life, might be more widespread in the universe than previously thought.
Q2: [] Why is glycolamide more abundant than glycine in the interstellar medium, despite glycine being a fundamental building block of life?
A2: While surprising, the lower abundance of glycine in the interstellar medium is consistent with observations that acids are generally less abundant than other organic compounds like alcohols or amides. Additionally, specific chemical pathways in the ISM, particularly those involving radical-radical reactions on dust grains, may favor the formation of glycolamide over glycine.
Q3: [] What are the main metabolic pathways of polycyclic N-arylacetamides, including the formation of glycolamides, observed in rabbits?
A3: Rabbits metabolize polycyclic N-arylacetamides into two primary metabolites: corresponding glycolamides and N-hydroxy derivatives. The N-hydroxy metabolites are far more abundant than the glycolamides, representing a minor metabolic route.
Q4: [] Which polycyclic N-arylacetamides did NOT yield detectable levels of glycolamides or N-hydroxy metabolites in rabbit urine?
A4: The study found no detectable levels of N-hydroxy derivatives or glycolamides in the urine of rabbits administered with N(3-biphenylyl)acetamide, N(2-naphthyl)acetamide, or N(2-anthryl)acetamide.
Q5: [] What is the significance of the two hydrolytic sites in glycolamide esters of niflumic acid for drug development?
A5: The presence of two hydrolytic sites, the nicotinyl and the aliphatic site, in glycolamide esters of niflumic acid significantly impacts their metabolism. While hydrolysis at the aliphatic site dominates, the nicotinyl hydrolysis (2-5%) presents a challenge in designing prodrugs that release the parent drug directly.
Q6: [] What is the molecular formula and weight of glycolamide?
A6: The molecular formula of glycolamide is C2H5NO2, and its molecular weight is 75.07 g/mol.
Q7: [] What spectroscopic techniques are used to characterize glycolamide?
A7: Glycolamide can be characterized using various spectroscopic techniques, including Fourier transform infrared (FT-IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about its functional groups, molecular structure, and purity.
Q8: [] What is the conformational preference of glycolamide in the gas phase?
A8: Free jet millimetre-wave spectroscopy and computational studies have shown that glycolamide exists in two conformational isomers in the gas phase, both with Cs symmetry. The lower energy syn conformer has the hydroxyl group oriented towards the carbonyl group, while the higher energy anti conformer has the opposite orientation.
Q9: [] How does the structure of glycolamide influence its ability to form strong parallel interactions in crystals?
A9: Glycolamide, along with other molecules containing saturated acyclic four-atom groups closed with an intramolecular hydrogen bond, exhibits a strong tendency to form parallel interactions in crystals. These interactions stem from the presence of a hydrogen atom outside the ring plane, capable of forming hydrogen bonds with adjacent parallel rings. This results in a network of strong intermolecular interactions within the crystal lattice, as demonstrated by both crystallographic database analysis and quantum chemical calculations.
Q10: [] Why are glycolamide esters being explored as potential prodrugs for carboxylic acid drugs?
A10: Glycolamide esters are attractive prodrug candidates for carboxylic acid drugs due to their rapid enzymatic hydrolysis in human plasma, primarily mediated by cholinesterase. This rapid bioconversion allows for efficient release of the active drug in vivo.
Q11: [] What structural features of glycolamide esters contribute to their rapid enzymatic hydrolysis?
A11: The key structural feature contributing to the rapid hydrolysis of glycolamide esters is the presence of two substituents on the amide nitrogen atom. This structural motif resembles benzoylcholine, a known substrate for cholinesterase, explaining their susceptibility to enzymatic cleavage.
Q12: [] What is the advantage of glycolamide esters over other prodrug approaches, such as simple alkyl esters, for drug delivery?
A12: Unlike simple alkyl esters, which are primarily hydrolyzed by non-specific esterases, glycolamide esters are selectively hydrolyzed by cholinesterase, a highly active enzyme in human plasma. This selectivity, coupled with their chemical stability in aqueous solutions, makes glycolamide esters a promising strategy for achieving controlled drug release and improving pharmacokinetic profiles.
Q13: [] Can you provide examples of drugs for which glycolamide esters have been investigated as prodrug moieties?
A13: Glycolamide esters have been investigated as prodrugs for various pharmaceuticals, including:
- Non-steroidal anti-inflammatory drugs (NSAIDs): ibuprofen [], diclofenac [, ], naproxen [, ], mefenamic acid [], and niflumic acid [, ].
- Other carboxylic acid drugs: aspirin [], scutellarin [], and 4-biphenylacetic acid [].
Q14: [] What are the challenges associated with using glycolamide esters as prodrugs?
A14: Despite their potential, glycolamide esters face certain challenges as prodrugs:
- Hydrolysis at undesired sites: as seen with niflumic acid glycolamide esters [], hydrolysis might occur at sites other than the intended ester linkage, leading to inactive metabolites instead of the desired drug.
- Limited oral bioavailability: While some glycolamide esters exhibit good topical anti-inflammatory activity [], their oral bioavailability can be limited due to pre-systemic metabolism in the gastrointestinal tract [].
Q15: [] How are researchers addressing the challenges of using glycolamide esters as prodrugs?
A15: To overcome the limitations of glycolamide esters, researchers are exploring various strategies:
- Molecular modifications: Introducing specific substituents on the glycolamide moiety or the drug molecule can modulate the hydrolysis pathway and enhance stability against undesired cleavage [, ].
- Drug delivery systems: Incorporating glycolamide ester prodrugs into drug delivery systems, such as emulsions [] or colon-targeted delivery systems [], can improve their oral bioavailability by protecting them from premature degradation in the GI tract.
- Alternative applications: Given their promising topical activity, glycolamide esters are being explored for localized drug delivery, minimizing the challenges associated with oral administration [].
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